Divergent Reactivity in α-(Thio)ureidoalkylation: Azidomethyl vs. Tosylmethyl as Thioureidomethylating Agents
In a direct head-to-head study, both N-(azidomethyl)thiourea and N-(tosylmethyl)thiourea reacted with sodium enolate of dimedone in acetonitrile to afford the same unexpected product, methylenebis(dimedone), rather than the anticipated 8a-hydroxy-7,7-dimethyl-2-thioxoperhydroquinazolin-5-one [1]. This establishes that the azidomethyl variant is functionally equivalent to the tosylmethyl analog as an electrophilic thioureidomethylating agent, while retaining the azide for orthogonal downstream chemistry.
| Evidence Dimension | Reaction outcome (product identity) in thioureidomethylation of dimedone enolate |
|---|---|
| Target Compound Data | N-(azidomethyl)thiourea → methylenebis(dimedone) |
| Comparator Or Baseline | N-(tosylmethyl)thiourea → methylenebis(dimedone) |
| Quantified Difference | Identical product; both deviate from expected pyrimidine-2-thione pathway |
| Conditions | Sodium enolate of dimedone, acetonitrile, room temperature or mild heating (exact conditions reported in Shutalev & Kishko, 2000) |
Why This Matters
For procurement decisions, this confirms that N-(azidomethyl)thiourea can serve as a drop-in replacement for the tosylmethyl analog in thioureidomethylation while providing the added value of an azide group for subsequent diversification.
- [1] Chemistry of Heterocyclic Compounds, 2000, 36, 1, 62-64. Shutalev, A.D., Kishko, E.A. Unusual course of the reaction of N-(tosylmethyl)thiourea and N-(azidomethyl)thiourea with sodium enolate of dimedone. View Source
